5-Methyl-2-prop-1-en-2-ylpyridine
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Overview
Description
5-Methyl-2-prop-1-en-2-ylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridines are six-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 5-position and a prop-1-en-2-yl group at the 2-position of the pyridine ring. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-prop-1-en-2-ylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-prop-1-en-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines with different functional groups.
Scientific Research Applications
5-Methyl-2-prop-1-en-2-ylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-prop-1-en-2-ylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but with an ethyl group instead of a prop-1-en-2-yl group.
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Contains a pyrrolidine ring attached to the pyridine core.
5-Amino-pyrazoles: Although structurally different, they share similar applications in organic synthesis and medicinal chemistry
Uniqueness
5-Methyl-2-prop-1-en-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
102879-27-6 |
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Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
5-methyl-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11N/c1-7(2)9-5-4-8(3)6-10-9/h4-6H,1H2,2-3H3 |
InChI Key |
XNIIKXROZAQQKR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C(=C)C |
Canonical SMILES |
CC1=CN=C(C=C1)C(=C)C |
Synonyms |
Pyridine, 5-methyl-2-(1-methylethenyl)- (9CI) |
Origin of Product |
United States |
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